molecular formula C14H23N B14500969 Cyclododecylideneacetonitrile CAS No. 64723-66-6

Cyclododecylideneacetonitrile

Cat. No.: B14500969
CAS No.: 64723-66-6
M. Wt: 205.34 g/mol
InChI Key: XRSIDQRHBXUJON-UHFFFAOYSA-N
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Description

Cyclododecylideneacetonitrile is a nitrile derivative featuring a cyclododecene (12-membered cycloalkene) ring fused to an acetonitrile group. The presence of both a strained macrocyclic ring and a nitrile group may confer unique reactivity, such as participation in cycloaddition reactions or metal-ligand interactions.

Properties

CAS No.

64723-66-6

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-cyclododecylideneacetonitrile

InChI

InChI=1S/C14H23N/c15-13-12-14-10-8-6-4-2-1-3-5-7-9-11-14/h12H,1-11H2

InChI Key

XRSIDQRHBXUJON-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=CC#N)CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecylideneacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclododecanone with acetonitrile in the presence of a strong base such as potassium hydroxide. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclododecylideneacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclododecylideneacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclododecylideneacetonitrile exerts its effects depends on the specific reaction or application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical reactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Cyclododecylideneacetonitrile belongs to a broader class of alkenyl-substituted acetonitriles. Key analogs include:

Compound Name Ring Size Saturation Substituents Key Properties
This compound 12-membered Unsaturated (1 double bond) None Hypothetical: High steric hindrance, moderate reactivity due to ring strain and nitrile group
1-Cyclohexenylacetonitrile 6-membered Unsaturated None Enhanced reactivity in Diels-Alder reactions due to smaller ring and conjugated double bond
1-Cyclopentenylacetonitrile 5-membered Unsaturated None Higher ring strain increases reactivity in nucleophilic additions
Cyclohexaneacetonitrile 6-membered Saturated None Lower reactivity compared to unsaturated analogs; used as a solvent or intermediate
Triiodoacetonitrile N/A N/A Three iodine atoms High electrophilicity due to electron-withdrawing iodines; used in halogenation reactions

Key Observations :

  • Smaller unsaturated rings (e.g., cyclohexenyl, cyclopentenyl) exhibit higher reactivity due to strain and conjugation .
  • Substituents : Electron-withdrawing groups (e.g., iodine in triiodoacetonitrile) significantly enhance electrophilicity, whereas unsubstituted analogs rely on ring strain for reactivity .

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